molecular formula C14H14B2O4 B11848896 (E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic acid

(E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic acid

Cat. No.: B11848896
M. Wt: 267.9 g/mol
InChI Key: MVFRQCSRCULPII-BQYQJAHWSA-N
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Description

(E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic acid is an organoboron compound characterized by the presence of two boronic acid groups attached to a central ethene-1,2-diyl linker, which is further connected to phenylene rings. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic acid typically involves the coupling of boronic acid derivatives with ethene-1,2-diyl bis(3,1-phenylene) precursors. One common method includes the Suzuki-Miyaura cross-coupling reaction, where aryl halides react with boronic acids in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid groups can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in its applications in drug development and materials science .

Comparison with Similar Compounds

  • (E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic acid
  • (E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic ester
  • (E)-(Ethene-1,2-diylbis(3,1-phenylene))diboronic anhydride

Comparison: this compound is unique due to its dual boronic acid groups, which enhance its reactivity and versatility in forming boronate esters. Compared to its ester and anhydride counterparts, the diboronic acid form is more reactive and suitable for a broader range of chemical transformations .

Properties

Molecular Formula

C14H14B2O4

Molecular Weight

267.9 g/mol

IUPAC Name

[3-[(E)-2-(3-boronophenyl)ethenyl]phenyl]boronic acid

InChI

InChI=1S/C14H14B2O4/c17-15(18)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(19)20/h1-10,17-20H/b8-7+

InChI Key

MVFRQCSRCULPII-BQYQJAHWSA-N

Isomeric SMILES

B(C1=CC(=CC=C1)/C=C/C2=CC=CC(=C2)B(O)O)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)C=CC2=CC=CC(=C2)B(O)O)(O)O

Origin of Product

United States

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